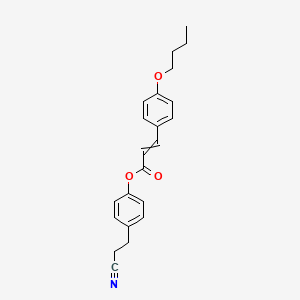![molecular formula C12H10N2O3S B14596538 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol CAS No. 60957-41-7](/img/structure/B14596538.png)
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a nitrophenol group, which is known for its electron-withdrawing properties. The combination of these functional groups imparts unique chemical and physical properties to the compound .
Vorbereitungsmethoden
The synthesis of 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol generally involves the condensation reaction between 5-methylthiophene-2-carbaldehyde and 4-nitrophenol. The reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield of the product.
Analyse Chemischer Reaktionen
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its nitrophenol group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These interactions can lead to the modulation of various cellular pathways, including apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol include other Schiff bases with thiophene and nitrophenol groups. Some examples are:
2-{(E)-[(2-Hydroxyphenyl)methylidene]amino}-4-nitrophenol: This compound has a similar structure but with a hydroxyphenyl group instead of a methylthiophene group.
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-5-nitrophenol: This compound differs in the position of the nitro group on the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
60957-41-7 |
|---|---|
Molekularformel |
C12H10N2O3S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
2-[(5-methylthiophen-2-yl)methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C12H10N2O3S/c1-8-2-4-10(18-8)7-13-11-6-9(14(16)17)3-5-12(11)15/h2-7,15H,1H3 |
InChI-Schlüssel |
HSAQCXWSJXHMID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

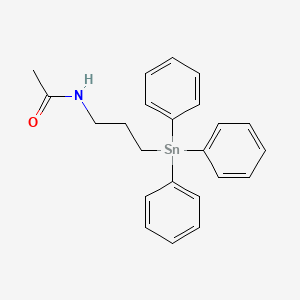
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
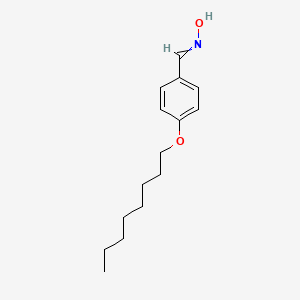
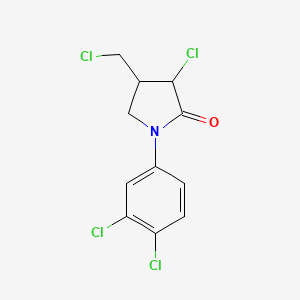
![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
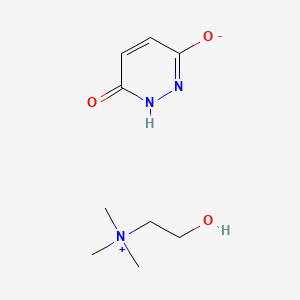
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
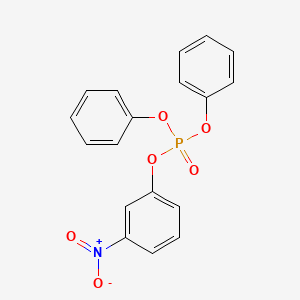
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

